tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate
Description
Properties
CAS No. |
1417794-21-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-12-7-5-4-6-11(12)8-9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
QVYKNCRSCRVYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Preparation Methods
Reaction with tert-Butyl Chloroformate
A widely reported method involves the reaction of 1,2,3,4-tetrahydroisoquinoline (THIQ) with tert-butyl chloroformate in the presence of a base.
Procedure :
-
Reagents : THIQ (1.0 equiv), tert-butyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).
-
Solvent : Dichloromethane (DCM) or ethyl acetate.
-
Workup : Sequential washing with aqueous HCl (1M), NaHCO₃, and brine.
-
Purification : Column chromatography (hexane/ethyl acetate, 7:3).
Mechanistic Insight :
The base deprotonates THIQ, enabling nucleophilic attack on the electrophilic carbonyl carbon of tert-butyl chloroformate. The reaction proceeds via a tetrahedral intermediate, forming the carbamate bond.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics.
Procedure :
-
Reagents : THIQ (1.0 equiv), tert-butyl carbamate (1.1 equiv), DCC (1.2 equiv), DMAP (0.1 equiv).
-
Solvent : Acetonitrile.
-
Purification : Recrystallization from ethanol/water.
Advantages : Reduced reaction time (<1 hour) and improved regioselectivity.
Multicomponent Reaction Approaches
Isatin-THIQ-Alkyne Condensation
A three-component reaction involving isatin, THIQ, and terminal alkynes has been adapted for carbamate synthesis under acidic conditions.
Procedure :
-
Reagents : Isatin (1.0 equiv), THIQ (2.0 equiv), phenylacetylene (1.0 equiv), benzoic acid (20 mol%).
-
Solvent : Toluene.
-
Key Intermediate : Spirooxindole formation precedes C–C bond cleavage and carbamate coupling.
Optimization and Scale-Up
Solvent and Catalyst Screening
Challenges in Regioselectivity
-
Competing reactions : Over-alkylation at the THIQ nitrogen.
-
Mitigation : Use of bulky bases (e.g., DIPEA) to sterically hinder undesired pathways.
Analytical Characterization
Critical spectroscopic data for tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate:
Industrial-Scale Synthesis
The patent literature describes a scalable route using N-BOC-D-serine as a starting material:
-
Mixed Anhydride Formation : N-BOC-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate.
-
Condensation : Benzylamine introduced to form the carbamate linkage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit antidepressant properties. The compound tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate may act on neurotransmitter systems similar to that of established antidepressants . Studies have shown that modifications in the tetrahydroisoquinoline structure can lead to compounds with selective serotonin reuptake inhibitor (SSRI) activity .
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in various models of neurodegenerative diseases. Compounds like this compound may provide protection against oxidative stress and apoptosis in neuronal cells . This property is particularly relevant in the context of Alzheimer's disease and Parkinson's disease.
Anticancer Properties
Studies have suggested that certain tetrahydroisoquinoline derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . this compound could be a candidate for further investigation in this area.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods involving the protection of functional groups and coupling reactions. A common approach includes:
- Protecting the carboxylic acid group of 1,2,3,4-tetrahydroisoquinoline.
- Coupling with an N-protected amino acid using standard peptide coupling techniques such as those described by Gross and Meierhofer .
Analytical Techniques
Characterization of the synthesized compound typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass spectrometry for molecular weight determination.
- High-performance liquid chromatography (HPLC) for purity assessment.
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that a series of tetrahydroisoquinoline derivatives exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of structural modifications on pharmacological activity and suggested that compounds similar to this compound could enhance therapeutic efficacy .
Case Study: Neuroprotection
In a research article focused on neuroprotection, researchers evaluated various tetrahydroisoquinoline derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that specific functional groups on the tetrahydroisoquinoline scaffold significantly influenced neuroprotective outcomes .
Tables
Mechanism of Action
The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Discussion of Structural and Functional Divergence
- Tetrahydroisoquinoline vs. In contrast, tetrahydroquinoline (CAS 953903-48-5) has a non-fused bicyclic system, reducing planarity and altering receptor binding .
- Boc Group Positioning: The target compound’s Boc group is attached to the methylene bridge adjacent to the tetrahydroisoquinoline nitrogen, whereas analogues like tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)methylcarbamate () position the Boc group on a distal aromatic ring, impacting solubility and reactivity .
Biological Activity
Tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate (CAS Number: 1417794-21-8) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of carbamates and is characterized by the presence of a tert-butyl group and a tetrahydroisoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 248.32 g/mol .
Pharmacological Properties
The biological activity of this compound has been explored through various studies that investigate its interaction with biological targets. Isoquinoline derivatives are known for a range of pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that isoquinoline derivatives may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Certain isoquinoline derivatives have shown promise in protecting neuronal cells from damage.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific receptors or enzymes. For instance, binding affinity studies have indicated potential interactions with various neurotransmitter receptors and enzymes involved in metabolic pathways .
Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of isoquinoline derivatives, this compound was administered to animal models. The results indicated significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound was found to enhance serotonin and norepinephrine levels in the brain .
Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation in breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Tetrahydroisoquinoline : Utilizing cyclization reactions.
- Carbamoylation : Reaction with tert-butyl isocyanate to form the final carbamate product.
Structural Comparison
The unique structure of this compound can be compared to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate | C₁₄H₂₀N₂O₂ | Variants in substitution patterns on the isoquinoline ring |
| N-Benzyl (1,2,3,4-tetrahydroisoquinoline)carbamate | C₁₄H₁₅N₂O₂ | Benzyl substitution instead of tert-butyl |
| Dihydroisoquinolone derivatives | Varies | Different saturation levels affecting biological activity |
The structural configuration significantly influences solubility and biological interactions compared to similar compounds .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the tetrahydroisoquinoline scaffold. A key step involves reacting the primary amine group of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For example, in analogous syntheses, Boc protection is performed in anhydrous dichloromethane (DCM) at 0°C–RT, followed by purification via flash chromatography (silica gel, hexane/EtOAc gradients) to isolate the product . Alternative routes may use reductive amination or coupling reactions with tert-butyl carbamate precursors, as seen in tetrahydroisoquinoline derivatives .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to confirm regiochemistry and Boc-group integration. For instance, in related compounds, the tert-butyl protons appear as a singlet at ~1.4 ppm, while the methylene protons adjacent to the carbamate resonate between 3.8–4.2 ppm . Mass spectrometry (ESI-TOF or HRMS) is used to verify molecular weight (e.g., [M+H]⁺ peaks). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradients) or TLC (visualized under UV or ninhydrin staining) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are critical to avoid moisture exposure. Stability tests in analogous carbamates show decomposition <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the tetrahydroisoquinoline core be addressed?
- Methodological Answer : Regioselectivity in substitutions (e.g., at the 1-, 6-, or 7-positions) is controlled by directing groups or protecting strategies . For example, introducing electron-withdrawing groups (EWGs) like methoxy or nitro at specific positions can direct electrophilic attacks. In one study, methylation at the 6-position was achieved using methyl chloroformate in DCM with DMAP catalysis, yielding >80% selectivity . Computational modeling (DFT) can predict reactive sites, as demonstrated in tetrahydroisoquinoline-based receptor antagonists .
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from rotamers or solvent effects . For example, carbamate rotamers can split peaks in ¹H NMR; this is mitigated by heating the sample to 60°C in DMSO-d₆ to coalesce signals . 2D NMR (COSY, HSQC) is essential to assign overlapping signals in crowded regions. For MS ambiguities, isotopic labeling or tandem MS/MS fragmentation can distinguish isomers .
Q. How does the Boc group influence the compound’s biological activity in pharmacological studies?
- Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enhancing solubility and reducing off-target interactions. In orexin-1 receptor antagonist studies, Boc-protected tetrahydroisoquinolines showed improved blood-brain barrier permeability compared to free amines. However, Boc removal (via TFA) is required for in vivo activity assessments . Comparative assays with unprotected analogs are critical to validate target engagement .
Key Research Findings
- Synthetic Efficiency : Optimized Boc protection in DCM with DMAP achieves >90% yield, reducing side products like tert-butanol .
- Biological Relevance : Boc-protected derivatives show enhanced solubility (LogP ~2.1) for CNS-targeted studies .
- Analytical Challenges : Rotameric equilibria in NMR require elevated temperature or deuterated solvents for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
